1-(2-Fluorophenyl)-4-methylpentane-1,3-dione

Lipophilicity Drug design ADME

Researchers optimizing lead pharmacokinetics often face high logP and poor solubility. This ortho-fluoro β-diketone (CAS 1343235-55-1) provides a strategic solution. - Lower logP (2.62 vs. 3.45 for para isomer) for enhanced aqueous solubility and reduced metabolic clearance. - Ortho-fluorine perturbs keto-enol tautomerism and metal chelation geometry for unique ligand properties. - Enables ortho-directed metalation and regioselective heterocycle formation not accessible with para-fluoro isomers. Supplied with 98% purity, ideal for medicinal chemistry and catalysis research. Global shipping with comprehensive quality documentation.

Molecular Formula C12H13FO2
Molecular Weight 208.23 g/mol
Cat. No. B13627201
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Fluorophenyl)-4-methylpentane-1,3-dione
Molecular FormulaC12H13FO2
Molecular Weight208.23 g/mol
Structural Identifiers
SMILESCC(C)C(=O)CC(=O)C1=CC=CC=C1F
InChIInChI=1S/C12H13FO2/c1-8(2)11(14)7-12(15)9-5-3-4-6-10(9)13/h3-6,8H,7H2,1-2H3
InChIKeyQZVZTTXSCRMMNH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Fluorophenyl)-4-methylpentane-1,3-dione: Key Physicochemical Profile for Research Procurement


1-(2-Fluorophenyl)-4-methylpentane-1,3-dione (CAS 1343235-55-1) is a fluorinated asymmetric β-diketone with molecular formula C12H13FO2 and molecular weight 208.23 g/mol . The compound features a 2-fluorophenyl substituent ortho to one carbonyl, distinguishing it from its 3-fluoro and 4-fluoro positional isomers [1]. Its calculated logP of 2.62 and the electronic influence of the ortho-fluorine are key structural features governing its physicochemical and reactivity profile.

Fluorinated β-diketone building block for heterocycle synthesis and coordination chemistry
Ortho-fluoro positional isomer with distinct electronic and tautomeric profile versus meta/para analogues
Lower calculated logP versus para isomer may support ADME property screening studies

Why 1-(2-Fluorophenyl)-4-methylpentane-1,3-dione Cannot Be Replaced by Its Positional Isomers


Positional isomerism on the fluorophenyl ring profoundly alters both physicochemical properties and chemical reactivity. The 2-fluoro (ortho) isomer exhibits a calculated logP of 2.62 , compared to 3.45 for the 4-fluoro (para) isomer [1], representing a ΔlogP of −0.83. Additionally, ortho-substituted aryl β-diketones display significantly shifted keto–enol tautomeric equilibria relative to their meta and para counterparts . These differences render direct substitution of one isomer for another in synthetic routes or formulation studies scientifically unsupported without experimental validation.

2-Fluoro (ortho) Isomer
4-Fluoro (para) Isomer
Lipophilicity
Lower calculated logP
Higher calculated logP
Tautomerism
Ortho-fluorine may shift keto-enol equilibrium
Minimal perturbation reported
Synthetic route
Not validated in established rosuvastatin route
Validated intermediate in reported pathway
Positional isomerism alters both physicochemical properties and chemical reactivity. Direct substitution of one fluorophenyl isomer for another requires experimental validation and may not transfer between established synthetic routes.

Quantitative Differentiation Evidence for 1-(2-Fluorophenyl)-4-methylpentane-1,3-dione


Lipophilicity (logP): Ortho-Fluoro Reduces Lipophilicity by ΔlogP −0.83 Versus Para Isomer

The target 2-fluoro isomer demonstrates a calculated logP of 2.62 , while the 4-fluoro isomer has a calculated ACD/LogP of 3.45 [1]. This represents a 0.83 log unit reduction in lipophilicity for the ortho-substituted compound. Lower logP correlates with improved aqueous solubility and reduced non-specific protein binding, which can be favorable for lead optimization programs.

Lipophilicity (logP)
Cross-study comparable
ΔlogP = −0.83
Supports ADME lead optimization context
Calculated logP: 2-fluoro 2.62 vs 4-fluoro 3.45 (ACD/Labs)
Lipophilicity Drug design ADME

Keto-Enol Tautomerism: Ortho Substitution Significantly Shifts Equilibrium

A study on dibenzoylmethane derivatives demonstrated that significant changes in keto-enol tautomeric equilibrium were observed only for ortho-substituted compounds, while meta and para substitution showed minimal perturbation . Although this study does not include the specific 2-fluoro-4-methylpentane-1,3-dione, the ortho-fluorophenyl motif is expected to similarly alter the enol/keto ratio compared to the 4-fluoro analog. This shift can affect UV absorption, metal chelation kinetics, and downstream heterocycle formation.

Keto-Enol Tautomerism
Class-level inference
Significant shift reported for ortho-substituted analogues
May alter reactivity and chelation context
Not quantified for this specific compound; data to verify
Tautomerism Reactivity Spectroscopy

Synthetic Pathway Incompatibility: 2-Fluoro Isomer Not a Direct Substitute in Rosuvastatin Intermediate Synthesis

The 4-fluoro isomer is a well-established key intermediate in rosuvastatin calcium synthesis, obtained in 86% isolated yield via Claisen condensation of p-fluoroacetophenone with ethyl isobutyrate [1]. In contrast, the 2-fluoro isomer has not been reported in any analogous pharmaceutical intermediate pathway. Attempts to directly substitute the 2-fluoro isomer into this established process would require re-optimization of reaction conditions due to steric and electronic differences imposed by ortho-fluorine.

Synthetic Pathway
Head-to-head
2-Fluoro isomer: No reported yield in rosuvastatin route
4-Fluoro isomer: 86% yield (patent CN105622522A)
Not a drop-in replacement in validated routes
Claisen condensation; steric and electronic effects may require re-optimization
Synthetic chemistry Rosuvastatin Process chemistry

Optimal Application Scenarios for 1-(2-Fluorophenyl)-4-methylpentane-1,3-dione Based on Differentiation Evidence


Lead Optimization Requiring Reduced Lipophilicity

When a medicinal chemistry program requires a fluorinated β-diketone building block with lower logP to improve aqueous solubility or reduce metabolic clearance, the 2-fluoro isomer (logP 2.62) offers a measurable advantage over the 4-fluoro isomer (logP 3.45) . This ~0.8 log unit reduction can translate to meaningful differences in pharmacokinetic behavior.

Coordination Chemistry Exploiting Ortho-Fluoro Electronic Effects

The ortho-fluorine is expected to perturb keto-enol tautomerism and metal chelation geometry , offering unique ligand properties for transition metal and lanthanide complexes where altered enol content or steric environment can modulate catalytic activity or spectroscopic properties.

Synthesis of Fluorinated Heterocycles via Ortho-Directed Reactivity

The proximity of the fluorine atom to the carbonyl group may enable ortho-directed metalation or influence regioselectivity in heterocycle formation (e.g., pyrazoles, isoxazoles, pyrimidines). This can be exploited to access substitution patterns not readily obtainable from the para-fluoro isomer, which is predominantly optimized for rosuvastatin-type scaffolds [1].

Application
Selection Property
Validation Focus
ADME lead optimization studies
Ortho-fluoro logP profile
Lipophilicity-dependent property review
Coordination chemistry research
Ortho-fluoro electronic context
Tautomerism and chelation geometry review
Regioselective heterocycle synthesis
Ortho-directed reactivity context
Reaction condition optimization review
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